molecular formula C24H29NO3 B15144110 (+)-Pileamartine A

(+)-Pileamartine A

Cat. No.: B15144110
M. Wt: 379.5 g/mol
InChI Key: DNRZIXHIBJKFNC-SNYIIPAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Pileamartine A is a naturally occurring alkaloid compound known for its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Pileamartine A involves several steps, starting from readily available starting materials. The synthetic route typically includes key steps such as cyclization, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(+)-Pileamartine A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(+)-Pileamartine A has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-Pileamartine A involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(+)-Pileamartine A can be compared with other similar alkaloid compounds, such as:

    (-)-Pileamartine B: Another alkaloid with a similar structure but different stereochemistry.

    (+)-Pileamartine C: A related compound with variations in its functional groups.

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which may differ from those of its analogs.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

(5aS,10bR,11aS)-8,9-dimethoxy-5a-(4-methoxyphenyl)-1,2,3,4,6,10b,11,11a-octahydroindeno[1,2-b]indolizine

InChI

InChI=1S/C24H29NO3/c1-26-19-9-7-17(8-10-19)24-15-16-12-22(27-2)23(28-3)14-20(16)21(24)13-18-6-4-5-11-25(18)24/h7-10,12,14,18,21H,4-6,11,13,15H2,1-3H3/t18-,21+,24+/m0/s1

InChI Key

DNRZIXHIBJKFNC-SNYIIPAISA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23CC4=CC(=C(C=C4[C@H]2C[C@H]5N3CCCC5)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C23CC4=CC(=C(C=C4C2CC5N3CCCC5)OC)OC

Origin of Product

United States

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